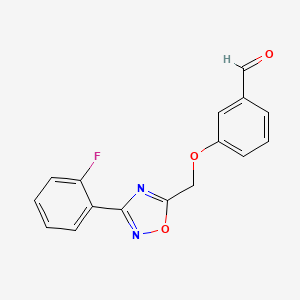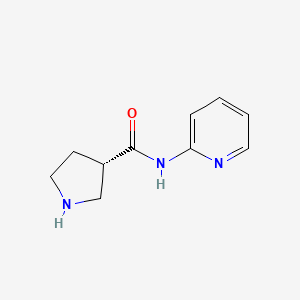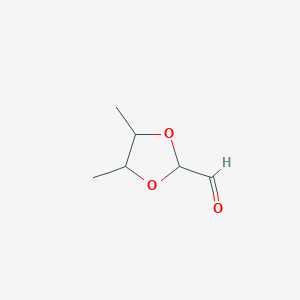
3,6-Dibromocinnolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromocinnolin-4-ol: is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position on the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromocinnolin-4-ol typically involves the bromination of cinnolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid, and the temperature is maintained to ensure selective bromination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reagents on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromocinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of cinnolin-4-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 3,6-dibromocinnolin-4-one.
Reduction: Formation of cinnolin-4-ol.
Substitution: Formation of various substituted cinnoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dibromocinnolin-4-ol is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: This compound can be used in the development of new materials, such as polymers and dyes. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of 3,6-Dibromocinnolin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dibromocinnolin-4-ol
- 3,5-Dibromocinnolin-4-ol
- 3,6-Dichlorocinnolin-4-ol
Uniqueness: 3,6-Dibromocinnolin-4-ol is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for various applications.
Eigenschaften
Molekularformel |
C8H4Br2N2O |
|---|---|
Molekulargewicht |
303.94 g/mol |
IUPAC-Name |
3,6-dibromo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI-Schlüssel |
SFAIGTYUAKKRGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=NN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)

![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)



![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)


![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)
